2-(1H-Imidazol-5-yl)piperazine chemical structure and physicochemical properties
2-(1H-Imidazol-5-yl)piperazine chemical structure and physicochemical properties
An In-depth Technical Guide to 2-(1H-Imidazol-5-yl)piperazine: Structure, Properties, and Synthetic Strategies
Abstract
This technical guide provides a comprehensive overview of the chemical scaffold 2-(1H-Imidazol-5-yl)piperazine, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. While this specific constitutional isomer is not extensively documented in current scientific literature, this whitepaper consolidates fundamental principles, predictive data, and logical synthetic pathways to serve as a foundational resource. By dissecting the constituent imidazole and piperazine moieties, we will explore the molecule's predicted physicochemical properties, propose a robust synthetic protocol, and discuss its potential pharmacological relevance in the context of modern drug discovery.
Introduction: The Imidazole-Piperazine Scaffold
The fusion of an imidazole ring and a piperazine ring into a single molecular entity creates a scaffold with immense potential in medicinal chemistry. The piperazine moiety is a privileged structure in drug design, known for its ability to improve aqueous solubility and act as a versatile linker, often interacting with biological targets through its two nitrogen atoms.[1] Similarly, the imidazole ring is a cornerstone of many pharmaceuticals and biologically active molecules, participating in hydrogen bonding and coordination with metal ions, and serving as a key component in numerous enzymatic reactions.
This guide focuses specifically on the 2-(1H-Imidazol-5-yl)piperazine isomer, where the piperazine ring is directly attached to the C5 position of the imidazole ring. The lack of specific experimental data for this compound necessitates a predictive and theoretical approach. This document aims to bridge that knowledge gap by providing a scientifically grounded framework for its synthesis, characterization, and potential applications, empowering researchers to explore this promising chemical space.
Chemical Structure and Nomenclature
The unambiguous identification of a molecule is paramount for scientific communication and research. This section details the structural representation and naming conventions for 2-(1H-Imidazol-5-yl)piperazine.
-
IUPAC Name: 2-(1H-Imidazol-5-yl)piperazine
-
Canonical SMILES: C1CNCC(NC1)C2=CN=CN2
-
InChI: InChI=1S/C7H12N4/c1-2-9-7(11-5-9)6-3-8-4-10-6/h3-4,7,9H,1-2,5H2,(H,8,10)
-
Molecular Formula: C₇H₁₂N₄
-
Molecular Weight: 152.20 g/mol
Below is a two-dimensional representation of the chemical structure, generated to clarify atomic connectivity.
Caption: 2D structure of 2-(1H-Imidazol-5-yl)piperazine.
Predicted Physicochemical Properties
In the absence of experimental data, computational methods provide valuable estimates of a molecule's physicochemical properties, which are critical for predicting its pharmacokinetic behavior (Absorption, Distribution, Metabolism, and Excretion - ADME).[2] The following table summarizes the predicted properties for 2-(1H-Imidazol-5-yl)piperazine.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 152.20 g/mol | Conforms to Lipinski's Rule of Five (<500 Da), suggesting good potential for oral bioavailability. |
| pKa | Basic pKa₁: ~8.5 (Piperazine N) Basic pKa₂: ~6.0 (Imidazole N) Basic pKa₃: ~3.5 (Piperazine N) | The molecule will be predominantly protonated at physiological pH (7.4), which typically increases aqueous solubility but may decrease passive membrane permeability.[3] |
| logP (Octanol/Water) | -1.0 to -0.5 | The negative value indicates high hydrophilicity, suggesting good solubility in aqueous media but potentially poor passive diffusion across lipid membranes.[4] |
| Aqueous Solubility (logS) | > -2.0 | Predicted to be highly soluble in water, which is advantageous for formulation but may present challenges for blood-brain barrier penetration.[5] |
| Topological Polar Surface Area (TPSA) | ~65 Ų | The value is within the range generally associated with good oral bioavailability (<140 Ų). |
| Hydrogen Bond Donors | 3 | The N-H groups on both rings are available for hydrogen bonding, which can enhance target binding and solubility. |
| Hydrogen Bond Acceptors | 3 | The nitrogen atoms can accept hydrogen bonds, contributing to interactions with biological macromolecules and water. |
Note: These values are estimates from various computational algorithms and should be confirmed experimentally.[6]
Proposed Synthetic Pathway
While a definitive, experimentally validated synthesis for 2-(1H-Imidazol-5-yl)piperazine is not documented, a plausible and robust synthetic route can be proposed based on established methodologies in heterocyclic chemistry. A logical approach involves the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of a 5-haloimidazole derivative with a mono-protected piperazine.[7]
Step-by-Step Methodology
Step 1: Synthesis of a 5-Haloimidazole Precursor (e.g., 5-Bromo-1H-imidazole)
-
Start with a commercially available imidazole.
-
Protect the N1 position, for example, with a trityl (Tr) or tosyl (Ts) group to direct subsequent halogenation.
-
Perform bromination at the C5 position using a suitable brominating agent like N-Bromosuccinimide (NBS) in a solvent such as acetonitrile.
-
The N1 protecting group can be removed at this stage or after the coupling reaction.
Step 2: Mono-protection of Piperazine
-
React commercially available piperazine with one equivalent of a protecting group precursor, such as di-tert-butyl dicarbonate (Boc₂O), in a suitable solvent like dichloromethane (DCM) to yield mono-Boc-piperazine. This ensures that only one of the piperazine nitrogens participates in the subsequent coupling reaction.
Step 3: Palladium-Catalyzed C-N Cross-Coupling
-
Combine the 5-bromo-1-(protected)-imidazole (1 equivalent) and mono-Boc-piperazine (1.1-1.2 equivalents) in an appropriate solvent (e.g., toluene or dioxane).
-
Add a palladium catalyst (e.g., Pd₂(dba)₃, ~2-5 mol%) and a suitable phosphine ligand (e.g., Xantphos or BINAP, ~4-10 mol%).[8]
-
Add a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), to facilitate the reaction.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup and purify the resulting protected product by column chromatography.
Step 4: Deprotection
-
Dissolve the purified Boc-protected intermediate in a suitable solvent (e.g., DCM or 1,4-dioxane).
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to cleave the Boc protecting group.
-
Stir at room temperature until the reaction is complete.
-
Evaporate the solvent and excess acid. The final product, 2-(1H-Imidazol-5-yl)piperazine, will be obtained as a salt (e.g., trifluoroacetate or hydrochloride), which can be neutralized or used as is.
Caption: Proposed workflow for the synthesis of the target molecule.
Hypothetical Spectroscopic Characterization
For researchers who successfully synthesize this compound, spectroscopic analysis is essential for structural confirmation. The following are the expected key features:
-
¹H NMR (in D₂O or DMSO-d₆):
-
Imidazole Protons: Two singlets in the aromatic region (~7.0-8.0 ppm), corresponding to the C2-H and C4-H protons of the imidazole ring.
-
Piperazine Protons: A complex set of multiplets in the aliphatic region (~2.5-4.0 ppm) corresponding to the eight protons of the piperazine ring. The proton on the carbon attached to the imidazole ring (C2 of piperazine) would likely appear as a distinct multiplet.
-
N-H Protons: Broad signals that may exchange with solvent (if D₂O is used). In DMSO-d₆, three N-H signals would be expected.
-
-
¹³C NMR (in D₂O or DMSO-d₆):
-
Imidazole Carbons: Three signals in the aromatic/heteroaromatic region (~115-140 ppm).
-
Piperazine Carbons: Typically three or four signals in the aliphatic region (~40-60 ppm), depending on symmetry.
-
-
Mass Spectrometry (ESI+):
-
The primary ion expected would be the protonated molecule [M+H]⁺ at an m/z of approximately 153.11.
-
Pharmacological and Drug Development Context
The combination of imidazole and piperazine moieties is prevalent in a wide range of biologically active compounds. This suggests that 2-(1H-Imidazol-5-yl)piperazine could serve as a valuable scaffold for developing novel therapeutics.
-
Anticancer Potential: Many piperazine derivatives exhibit anticancer properties by targeting various kinases and cellular pathways. The imidazole component can also contribute to kinase inhibition through hydrogen bonding with the hinge region of the enzyme's active site.
-
Antimicrobial Activity: Both imidazole and piperazine rings are found in numerous antifungal and antibacterial agents. The basic nitrogens of the piperazine ring can interact with microbial cell membranes, while the imidazole can interfere with essential metabolic pathways.[9]
-
Central Nervous System (CNS) Activity: The piperazine scaffold is a well-known "neurophore" present in many antipsychotic and antidepressant drugs. While the predicted high polarity of the title compound may limit passive blood-brain barrier penetration, it could be a target for active transport or be modified to enhance CNS exposure.
Caption: Relationship between the core scaffold and potential applications.
Conclusion and Future Directions
2-(1H-Imidazol-5-yl)piperazine represents an intriguing, yet underexplored, chemical entity with significant potential as a building block in drug discovery. This guide has provided a foundational understanding of its structure, predicted physicochemical properties, and a viable synthetic strategy. The inherent properties of the imidazole and piperazine rings suggest that this scaffold could be a valuable starting point for developing novel agents in oncology, infectious diseases, and neurology.
The immediate future direction is clear: the experimental validation of the proposed synthesis is the critical next step. Successful synthesis would enable the precise measurement of its physicochemical properties, spectroscopic characterization, and, most importantly, its evaluation in a range of biological assays. Such empirical data would be invaluable for validating the predictive models and unlocking the true therapeutic potential of this promising molecule.
References
-
Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. (n.d.). PMC. Retrieved March 27, 2026, from [Link]
-
Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. (2012, September 24). PMC. Retrieved March 27, 2026, from [Link]
-
Bergazin, T. D. (n.d.). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California. Retrieved March 27, 2026, from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016, September 30). Chemical Reviews. Retrieved March 27, 2026, from [Link]
- CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. (n.d.). Google Patents.
-
On-line Software - Virtual Computational Chemistry Laboratory. (n.d.). vcclab.org. Retrieved March 27, 2026, from [Link]
-
MoKa - pKa modelling - Molecular Discovery. (n.d.). moldiscovery.com. Retrieved March 27, 2026, from [Link]
-
Visible-Light-Driven CarboxyLic Amine Protocol (CLAP) for the Synthesis of 2-Substituted Piperazines under Batch and Flow Conditions. (2020, June 23). Organic Letters. Retrieved March 27, 2026, from [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023, June 20). PMC. Retrieved March 27, 2026, from [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (n.d.). MIT Open Access Articles. Retrieved March 27, 2026, from [Link]
-
Synthesis of piperazines - Organic Chemistry Portal. (n.d.). organic-chemistry.org. Retrieved March 27, 2026, from [Link]
-
Rowan's Free Online pKa Calculator. (n.d.). Rowan. Retrieved March 27, 2026, from [Link]
-
Instant Cheminformatics Solutions - Chemicalize. (n.d.). chemicalize.com. Retrieved March 27, 2026, from [Link]
-
Online Chemical Modeling Environment. (n.d.). ochem.eu. Retrieved March 27, 2026, from [Link]
-
Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). ijpsonline.com. Retrieved March 27, 2026, from [Link]
-
Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. (2024, April 15). ijarsct.co.in. Retrieved March 27, 2026, from [Link]
-
Piperazine amides with desirable solubility, physicochemical and drug-like properties. (2023, May 19). Semantic Scholar. Retrieved March 27, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. (2014, September 19). PubMed. Retrieved March 27, 2026, from [Link]
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022, March 20). MDPI. Retrieved March 27, 2026, from [Link]
-
Catalytic Synthesis of 1,2,4,5-Tetrasubstituted 1H-Imidazole Derivatives. (n.d.). SciSpace. Retrieved March 27, 2026, from [Link]
-
Bergazin, T. D. (n.d.). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California. Retrieved March 27, 2026, from [Link]
-
Chapter 2 Review of Literature 2 . 1 Predicting physicochemical Properties from structure at preclinical stage. (n.d.). Semantic Scholar. Retrieved March 27, 2026, from [Link]
-
Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (n.d.). PMC. Retrieved March 27, 2026, from [Link]
-
ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine. (n.d.). ijccts.org. Retrieved March 27, 2026, from [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. isca.me [isca.me]
- 3. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 4. On-line Software [vcclab.org]
- 5. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 6. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
